

# JNJ-18038683's REM Sleep Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | JNJ-18038683 |           |
| Cat. No.:            | B1244105     | Get Quote |

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of **JNJ-18038683**'s effects on Rapid Eye Movement (REM) sleep across different species, juxtaposed with alternative pharmacological agents. The data presented is based on available experimental findings, offering an objective overview to inform future research and development.

JNJ-18038683, a selective 5-hydroxytryptamine type 7 (5-HT7) receptor antagonist, has demonstrated consistent effects on REM sleep architecture in both preclinical and clinical studies. Its primary mechanism of action involves blocking the 5-HT7 receptor, which is implicated in the regulation of sleep-wake cycles. Experimental evidence indicates that JNJ-18038683 increases the latency to REM sleep and decreases its duration.[1][2][3][4][5] These effects have been observed in both rodents (rats and mice) and healthy human volunteers, highlighting a translational consistency in its pharmacological action.[1][2][3][5] Notably, the REM sleep-suppressing effects of JNJ-18038683 are maintained after repeated administration. [1][3][5]

This guide will delve into the quantitative effects of **JNJ-18038683**, compare them with other REM sleep-modulating compounds, detail the experimental protocols used in these studies, and provide visual representations of the underlying signaling pathway and experimental workflows.

## **Comparative Efficacy on REM Sleep**



The following tables summarize the quantitative effects of **JNJ-18038683** and alternative compounds on key REM sleep parameters.

Table 1: Effects of JNJ-18038683 on REM Sleep

| Species                 | Dosage                     | Effect on REM<br>Sleep Latency | Effect on REM<br>Sleep Duration | Reference       |
|-------------------------|----------------------------|--------------------------------|---------------------------------|-----------------|
| Rodents (Rats,<br>Mice) | Dose-dependent             | Increased                      | Decreased                       | [1][2][3][4][5] |
| Humans<br>(Healthy)     | Not specified in abstracts | Prolonged                      | Reduced                         | [1][2][3][5]    |

Table 2: Effects of Alternative Compounds on REM Sleep



| Compoun<br>d Class               | Compoun<br>d Name | Species                         | Dosage                              | Effect on<br>REM<br>Sleep<br>Latency | Effect on<br>REM<br>Sleep<br>Duration    | Referenc<br>e |
|----------------------------------|-------------------|---------------------------------|-------------------------------------|--------------------------------------|------------------------------------------|---------------|
| SSRI                             | Citalopram        | Rats                            | 0.5, 2.0,<br>5.0 mg/kg              | Not<br>specified in<br>abstract      | Dose-<br>dependent<br>inhibition         | [6]           |
| Sprague-<br>Dawley<br>Rats       | 10 or 40<br>mg/kg | Not<br>specified in<br>abstract | Significantl<br>y<br>suppresse<br>d | [7]                                  |                                          |               |
| Tricyclic<br>Antidepres<br>sant  | Imipramine        | Rats                            | Not<br>specified in<br>abstract     | Not<br>specified in<br>abstract      | Statistically<br>significant<br>decrease | [8]           |
| Orexin<br>Receptor<br>Antagonist | DORA-22           | Rats                            | 30 mg/kg                            | Not<br>specified                     | Enhanced                                 | [1][2]        |
| GABA-A<br>Modulator              | Eszopiclon<br>e   | Guinea<br>Pigs                  | 1 and 3<br>mg/kg                    | Significantl<br>y increased          | Not<br>specified                         | [3]           |
| GABA-A<br>Modulator              | Zolpidem          | Guinea<br>Pigs                  | 1 and 3<br>mg/kg                    | No<br>significant<br>increase        | Not<br>specified                         | [3]           |

## **Experimental Protocols**

The evaluation of sleep parameters in the cited studies typically involves polysomnography (PSG), the gold standard for sleep analysis.

## **Rodent Polysomnography**

Objective: To continuously monitor and record electrophysiological signals to determine sleep-wake states (wakefulness, NREM sleep, REM sleep).

Methodology:



- Animal Subjects: Male Sprague-Dawley rats or C57BL/6 mice are commonly used. Animals
  are housed under a 12-hour light/12-hour dark cycle with ad libitum access to food and
  water.
- Surgical Implantation:
  - Animals are anesthetized, and sterile surgical techniques are employed.
  - For electroencephalogram (EEG) recordings, stainless steel screw electrodes are implanted epidurally over the frontal and parietal cortices.
  - For electromyogram (EMG) recordings, wire electrodes are inserted into the nuchal (neck) muscles.
  - The electrode assembly is secured to the skull with dental cement.
  - A recovery period of at least one week is allowed post-surgery.
- · Habituation and Recording:
  - Animals are habituated to the recording chambers and tethered to a recording cable that allows free movement.
  - EEG and EMG signals are continuously recorded for a baseline period (e.g., 24 hours)
     and after the administration of the test compound or vehicle.
- Data Analysis:
  - The recorded signals are scored in epochs (e.g., 10 or 30 seconds) and classified into wakefulness, NREM sleep, or REM sleep based on the characteristics of the EEG (amplitude and frequency) and EMG (muscle tone) signals.
  - Key parameters such as latency to REM sleep (time from sleep onset to the first REM period) and total duration of REM sleep are quantified.

#### **Human Polysomnography**



Objective: To diagnose sleep disorders and assess the effects of pharmacological agents on sleep architecture in human subjects.

#### Methodology:

- Participant Recruitment: Healthy volunteers or patients with specific sleep disorders are recruited. Participants undergo a screening process to exclude any conditions that might interfere with the study.
- Study Design: Double-blind, placebo-controlled, crossover designs are frequently used to minimize bias.
- Polysomnography Recording:
  - Participants spend one or more nights in a sleep laboratory.
  - Sensors are attached to the scalp (EEG), the outer canthus of the eyes (electrooculogram, EOG), and the chin (EMG).
  - Other physiological parameters are also monitored, including heart rate (ECG), breathing, and blood oxygen saturation.
  - The test compound or placebo is administered at a specified time before lights out.
- Data Analysis:
  - Sleep stages (N1, N2, N3/slow-wave sleep, and REM) are scored according to standardized criteria (e.g., American Academy of Sleep Medicine guidelines).
  - REM sleep latency, REM sleep duration, and other sleep parameters are calculated and compared between the drug and placebo conditions.

### Signaling Pathways and Experimental Workflow

To visualize the mechanisms and processes involved, the following diagrams are provided in the DOT language for use with Graphviz.





Click to download full resolution via product page

Caption: 5-HT7 Receptor Signaling Pathway Blocked by JNJ-18038683.





Click to download full resolution via product page

Caption: General Experimental Workflow for Sleep Studies.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. The dual orexinergic receptor antagonist DORA-22 improves the sleep disruption and memory impairment produced by a rodent insomnia model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of Eszopiclone and Zolpidem on Sleep and Waking States in the Adult Guinea Pig
   PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Translational evaluation of JNJ-18038683, a 5-hydroxytryptamine type 7 receptor antagonist, on rapid eye movement sleep and in major depressive disorder PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Citalopram: differential sleep/wake and EEG power spectrum effects after single dose and chronic administration PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antidepressants and REM sleep in Wistar-Kyoto and Sprague-Dawley rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of chronic treatment with milnacipran on sleep architecture in rats compared with paroxetine and imipramine PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [JNJ-18038683's REM Sleep Effects: A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1244105#replicating-jnj-18038683-s-effects-on-rem-sleep-in-different-species]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com